6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridinium salts, which are structurally similar, have been extensively studied. They are found in many natural products and bioactive pharmaceuticals and have been used in a wide range of research topics .Molecular Structure Analysis
The molecular structure of this compound includes a phenylsulfonyl group attached to a pyrimidinol ring, which is further connected to a pyridinyl ring.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antimicrobial Applications : A study by El‐Wahab et al. (2015) demonstrated the antimicrobial activity of compounds related to 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol. These compounds, when incorporated into polyurethane varnishes and printing ink paste, exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Inhibition of Biological Enzymes : Baker and Santi (1965) found that analogs of 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol were effective inhibitors of thymidylate synthetase, an enzyme involved in DNA synthesis. This suggests potential applications in cancer research and treatment (Baker & Santi, 1965).
Applications in Nonlinear Optics : Hussain et al. (2020) explored the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, highlighting their potential in optoelectronics and high-tech applications. This indicates that compounds related to 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol could be useful in the field of NLO materials (Hussain et al., 2020).
Antitumor Activity : Hafez and El-Gazzar (2017) synthesized derivatives of 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol and evaluated their antitumor activities. They found that several of these compounds displayed potent anticancer activity, comparable to known chemotherapy drugs (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15-10-13(11-23(21,22)14-4-2-1-3-5-14)18-16(19-15)12-6-8-17-9-7-12/h1-10H,11H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKUEJYJTZLGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=O)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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